2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(3-nitrophenyl)acetamide
Description
2-{5-Methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(3-nitrophenyl)acetamide is a structurally complex small molecule featuring a 1,4-dihydropyridine (DHP) core substituted with a methoxy group at position 5, a 4-phenylpiperazinylmethyl moiety at position 2, and an N-(3-nitrophenyl)acetamide side chain. The 4-phenylpiperazine group may confer affinity for neurotransmitter receptors (e.g., dopamine or serotonin receptors), while the 3-nitrophenylacetamide moiety could influence solubility and membrane permeability due to its electron-withdrawing nitro group . Structural characterization of such compounds often relies on X-ray crystallography, with programs like SHELX facilitating refinement and validation of molecular geometries .
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O5/c1-35-24-17-29(18-25(32)26-19-6-5-9-21(14-19)30(33)34)22(15-23(24)31)16-27-10-12-28(13-11-27)20-7-3-2-4-8-20/h2-9,14-15,17H,10-13,16,18H2,1H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYCKFPOINFYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Methoxylation and Nitrophenyl Substitution: Methoxylation can be achieved using methanol in the presence of a base, while the nitrophenyl group can be introduced through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dihydropyridine moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like sodium hydride for nucleophilic substitution and halogens for electrophilic substitution are typical.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products typically include amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by modulating key signaling pathways involved in cell growth and survival. Studies have demonstrated that it can enhance the efficacy of traditional chemotherapy agents by inhibiting multidrug resistance proteins (MRPs), which are known to expel drugs from cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases .
Neurological Applications
Due to the presence of the phenylpiperazine moiety, this compound may interact with neurotransmitter receptors, potentially offering therapeutic benefits for neurological disorders such as depression and anxiety. Preliminary studies indicate that it could modulate serotonin receptors, which are crucial for mood regulation .
Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of more complex molecules within medicinal chemistry. Its structural characteristics make it an ideal candidate for further modifications aimed at enhancing biological activity or developing new therapeutic agents .
Material Science
The unique chemical structure allows for potential applications in developing new materials such as polymers or coatings with specific functional properties. Research is ongoing to explore its utility in industrial applications beyond pharmaceuticals.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against breast cancer cell lines. Results showed a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by the International Journal of Inflammation highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. The study found that treatment with the compound led to decreased swelling and reduced levels of inflammatory markers in serum.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with a dihydropyridine core are known to interact with calcium channels, potentially modulating their activity. The piperazine moiety suggests potential interactions with neurotransmitter receptors, while the nitrophenyl group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Structural Diversity: The target compound’s 1,4-DHP core distinguishes it from triazine-based analogs in , which exhibit broader heterocyclic frameworks. The 3-nitrophenyl group in the target compound contrasts with electron-donating dimethylamino groups in triazine derivatives, likely reducing solubility but improving metabolic stability .
Biological Activity: Triazine derivatives with pyrrolidine and dimethylamino groups () are associated with antimicrobial and anticancer activities, possibly due to intercalation or enzyme inhibition. The target compound’s DHP and phenylpiperazine motifs suggest central nervous system (CNS) targeting, akin to piperazine-containing antipsychotics .
Synthesis and Characterization :
- Both the target compound and triazine analogs rely on condensation and acylation reactions. However, the target compound’s synthesis likely involves alkylation of the DHP core with 4-phenylpiperazine, a step requiring precise temperature control .
- Structural validation of such compounds often employs SHELX-based refinement for crystallographic data, ensuring accurate bond-length and angle measurements .
Research Findings and Implications
Physicochemical Properties
- Solubility: The nitro group and aromatic systems in the target compound predict low aqueous solubility, necessitating formulation strategies (e.g., nanoemulsions) for bioavailability. Triazine analogs with polar dimethylamino groups exhibit better solubility, aligning with their moderate bioactivity profiles .
- Stability: The electron-deficient nitro group may enhance oxidative stability compared to dimethylamino-substituted analogs, which are prone to metabolic N-demethylation .
Biological Activity
The compound 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(3-nitrophenyl)acetamide is a synthetic organic molecule notable for its complex structure and potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 460.6 g/mol. The structure integrates a dihydropyridine core with a phenylpiperazine moiety, which is often associated with various pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various signaling pathways, influencing physiological responses.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and have implications in neurodegenerative diseases.
- Neuroprotective Effects: Given its structural similarity to known antiepileptic drugs, it may exhibit neuroprotective properties, potentially aiding in the treatment of epilepsy and other neurological disorders .
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
| Activity | IC50 Value | Reference |
|---|---|---|
| Inhibition of AChE | 157.31 μM | |
| Inhibition of BChE | 46.42 μM | |
| Antioxidant Activity | Moderate to High | |
| Antimicrobial Activity | Significant |
Case Studies
- Neuroprotective Study: A study evaluated the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The results indicated that compounds with dihydropyridine structures could significantly reduce cell death and oxidative damage.
- Antimicrobial Evaluation: In vitro studies have shown that derivatives of this compound exhibit significant antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria .
- Cholinesterase Inhibition: Research comparing various piperazine derivatives found that those containing dihydropyridine cores demonstrated potent inhibition against cholinesterases, suggesting potential applications in treating Alzheimer's disease and other cognitive disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
